molecular formula C21H18ClNOS B11102613 N-benzyl-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide

N-benzyl-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide

Cat. No.: B11102613
M. Wt: 367.9 g/mol
InChI Key: NQIHZJOLEOYILO-UHFFFAOYSA-N
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Description

N-benzyl-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide: is an organic compound with the molecular formula C21H18ClNOS. It is a benzamide derivative, characterized by the presence of a benzyl group, a chlorophenyl group, and a sulfanyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of diatomite earth immobilized with ionic liquid and ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of recyclable catalysts and environmentally benign solvents, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzyl alcohol derivatives, while reduction of the sulfanyl group can produce thiol derivatives.

Scientific Research Applications

Chemistry: N-benzyl-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of more complex molecules for research and industrial applications .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities. It may exhibit properties such as enzyme inhibition, making it a candidate for drug development .

Industry: The compound’s unique structure allows it to be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-benzyl-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes like tyrosinase, which plays a role in melanin synthesis . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Uniqueness: N-benzyl-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide is unique due to the presence of the chlorophenyl and sulfanyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H18ClNOS

Molecular Weight

367.9 g/mol

IUPAC Name

N-benzyl-4-[(4-chlorophenyl)sulfanylmethyl]benzamide

InChI

InChI=1S/C21H18ClNOS/c22-19-10-12-20(13-11-19)25-15-17-6-8-18(9-7-17)21(24)23-14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,23,24)

InChI Key

NQIHZJOLEOYILO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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